molecular formula C14H20BrNO3S B3268258 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine CAS No. 477305-67-2

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine

Cat. No. B3268258
CAS RN: 477305-67-2
M. Wt: 362.28 g/mol
InChI Key: GZPVKCWDVYHGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine, also known as BMS-204352, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BMS-204352 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is its relatively low potency, which may limit its effectiveness as a therapeutic agent in humans.

Future Directions

There are several potential future directions for research on 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine, including further exploration of its therapeutic potential in treating addiction and other neurological disorders, as well as the development of more potent derivatives of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine in humans, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders, and its potential therapeutic applications in treating addiction and other disorders make it a promising candidate for further development. However, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine in humans and to develop more potent derivatives of this compound.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine has been extensively studied for its potential use in treating various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. The selective antagonism of the dopamine D3 receptor by 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising therapeutic agent for treating addiction in humans.

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-3-12-6-4-5-9-16(12)20(17,18)14-10-11(15)7-8-13(14)19-2/h7-8,10,12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPVKCWDVYHGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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